An In-depth Technical Guide on 14-Benzoylmesaconine-8-palmitate: Structure, Properties, and Biological Activities
An In-depth Technical Guide on 14-Benzoylmesaconine-8-palmitate: Structure, Properties, and Biological Activities
Introduction
14-Benzoylmesaconine-8-palmitate is a lipo-alkaloid derivative of 14-Benzoylmesaconine, a C19 diterpenoid alkaloid found in plants of the Aconitum genus. Lipo-alkaloids are characterized by the esterification of the core alkaloid structure with one or more long-chain fatty acids. This modification significantly alters the physicochemical properties and biological activities of the parent alkaloid, often leading to reduced toxicity and modified pharmacological effects. This guide provides a comprehensive overview of the inferred chemical structure, properties, and potential biological activities of 14-Benzoylmesaconine-8-palmitate, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical structure of 14-Benzoylmesaconine-8-palmitate is derived from 14-Benzoylmesaconine, with a palmitate group esterified at the C-8 position.
14-Benzoylmesaconine:
-
IUPAC Name: [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate[1]
Palmitic Acid:
Based on the esterification of 14-Benzoylmesaconine with palmitic acid at the C-8 position, the following properties for 14-Benzoylmesaconine-8-palmitate can be theoretically derived:
| Property | Inferred Value |
| Molecular Formula | C₄₇H₇₃NO₁₁ |
| Molecular Weight | 828.08 g/mol |
| IUPAC Name | [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-4-(benzoyloxy)-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-8-yl] hexadecanoate |
| Solubility | Expected to have lower aqueous solubility and higher lipid solubility compared to 14-Benzoylmesaconine due to the long alkyl chain of the palmitate moiety. |
Experimental Protocols
While a specific protocol for the synthesis of 14-Benzoylmesaconine-8-palmitate is not available, a general method for the semi-synthesis of related lipo-alkaloids from aconitine (B1665448) derivatives has been described.[4][5] The following is a generalized experimental protocol that could be adapted for the synthesis of the target compound.
Objective: To synthesize 14-Benzoylmesaconine-8-palmitate via esterification of 14-Benzoylmesaconine with palmitic acid.
Materials:
-
14-Benzoylmesaconine
-
Palmitoyl chloride (or palmitic acid with a suitable coupling agent like DCC/DMAP)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Methodology:
-
Reaction Setup: A solution of 14-Benzoylmesaconine in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere.
-
Acylation: Palmitoyl chloride is added dropwise to the stirred solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) to yield the pure 14-Benzoylmesaconine-8-palmitate.
-
Characterization: The structure of the final product would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Below is a DOT script for a generalized experimental workflow for the synthesis of lipo-alkaloids.
Caption: Generalized workflow for the synthesis of 14-Benzoylmesaconine-8-palmitate.
Biological Activity and Signaling Pathways
The biological activities of aconitine-type alkaloids are significantly influenced by the nature of the ester groups on the core structure. Generally, diester-diterpenoid alkaloids are highly toxic, while their monoester derivatives, such as 14-Benzoylmesaconine, show reduced toxicity and retain some pharmacological activities, including anti-inflammatory and analgesic effects.[6][7] The addition of a long-chain fatty acid to form a lipo-alkaloid is expected to further modify these properties.
Lipo-alkaloids have been reported to possess anti-inflammatory, anti-nociceptive, and anti-proliferative activities.[6] A key mechanism underlying the anti-inflammatory effects of many natural products, including some Aconitum alkaloids, is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.
Furthermore, some studies suggest that Aconitum alkaloids can also modulate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, another key player in the inflammatory response.[8][10] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
The following diagram illustrates a plausible signaling pathway through which 14-Benzoylmesaconine-8-palmitate might exert its anti-inflammatory effects, based on the known activities of related compounds.
Caption: Plausible anti-inflammatory signaling pathway of 14-Benzoylmesaconine-8-palmitate.
Conclusion
14-Benzoylmesaconine-8-palmitate represents a potentially interesting lipo-alkaloid derivative with likely modified physicochemical and pharmacological properties compared to its parent compound, 14-Benzoylmesaconine. Based on the literature for analogous lipo-alkaloids, it is hypothesized that the addition of the palmitate moiety could enhance its lipophilicity and modulate its biological activity, potentially leading to reduced toxicity while retaining or enhancing its anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key inflammatory pathways such as NF-κB and the NLRP3 inflammasome. Further experimental studies are required to isolate or synthesize 14-Benzoylmesaconine-8-palmitate and to validate these inferred properties and biological activities. This would provide a more definitive understanding of its potential as a therapeutic agent.
References
- 1. Benzoylmesaconine | C31H43NO10 | CID 24832659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Palmitic acid - Wikipedia [en.wikipedia.org]
- 4. Semisynthesis and pharmacological investigation of lipo-alkaloids prepared from aconitine [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. NLRP3 Mediates NF-κB Activation and Cytokine Induction in Microbially Induced and Sterile Inflammation | PLOS One [journals.plos.org]
